molecular formula C17H28Cl2N2O B13761963 Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride CAS No. 25027-87-6

Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride

Katalognummer: B13761963
CAS-Nummer: 25027-87-6
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: QOSXMBPXJOHUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a chlorohexyl group, a methylamino group, and a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps, including the introduction of the chlorohexyl group, the formation of the methylamino group, and the attachment of the dimethylphenyl group. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride include other acetamide derivatives with different substituents on the hexyl, methylamino, or phenyl groups. Examples include:

  • Acetamide, 2-((6-bromohexyl)methylamino)-N-(2,6-dimethylphenyl)-
  • Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,4-dimethylphenyl)-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

25027-87-6

Molekularformel

C17H28Cl2N2O

Molekulargewicht

347.3 g/mol

IUPAC-Name

6-chlorohexyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride

InChI

InChI=1S/C17H27ClN2O.ClH/c1-14-9-8-10-15(2)17(14)19-16(21)13-20(3)12-7-5-4-6-11-18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI-Schlüssel

QOSXMBPXJOHUGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCCCl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.